

Technical Guide: Structure Elucidation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Cat. No.: B1289509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) and detailed experimental protocols specifically for "**1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**" (CAS No. 887405-46-1) are not readily available in peer-reviewed literature or spectral databases. This guide, therefore, presents a predictive analysis based on established synthetic routes and spectroscopic principles for structurally related compounds. The methodologies and data herein provide a foundational framework for the synthesis and characterization of the target molecule.

Introduction

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative. The piperidine scaffold is a key structural motif in many pharmacologically active compounds, valued for its favorable physicochemical properties and ability to interact with a wide range of biological targets.^[1] This guide outlines a viable synthetic pathway and the expected analytical data for the comprehensive structure elucidation of the title compound.

Molecular Structure:

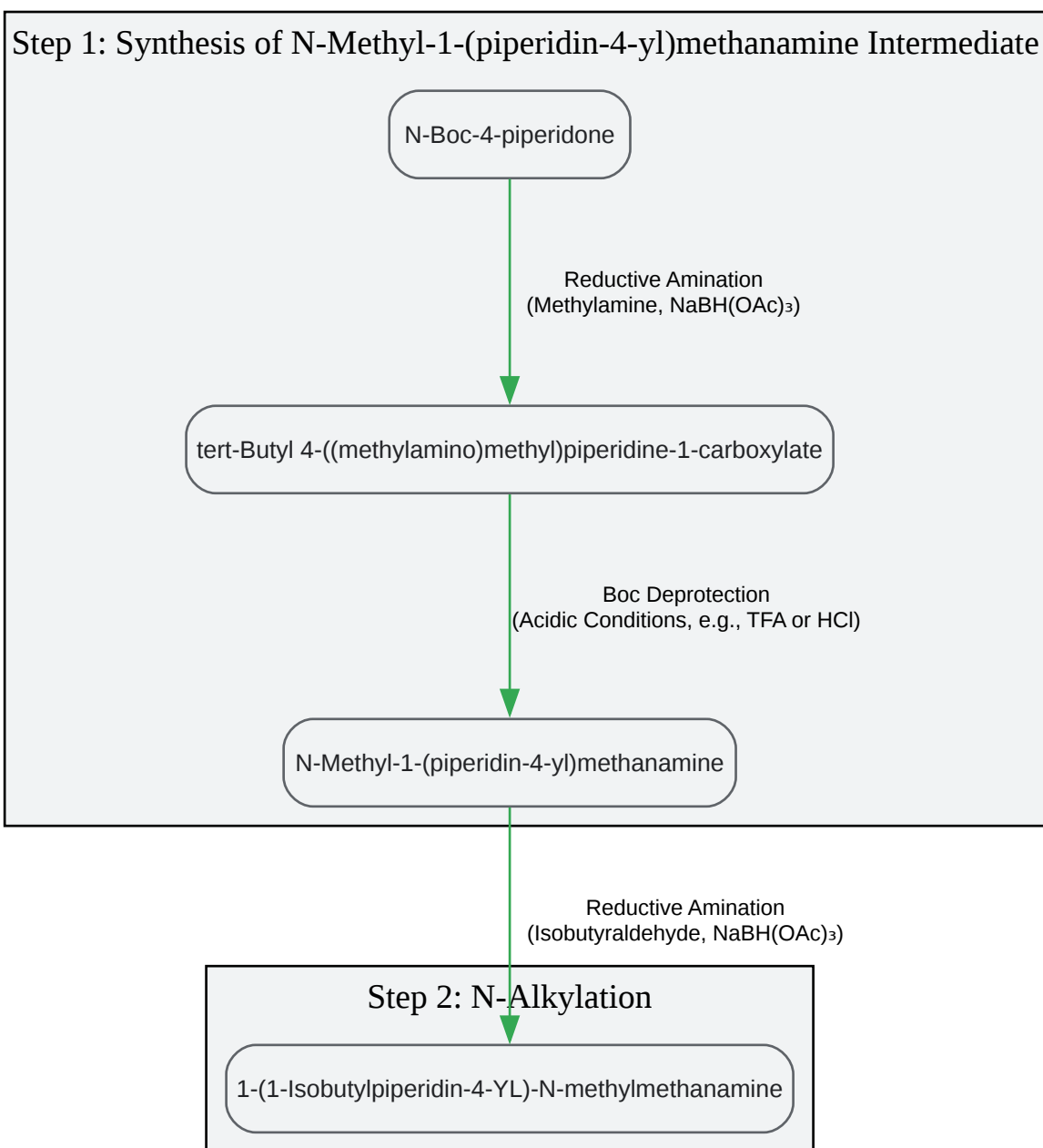
- IUPAC Name: **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**
- CAS Number: 887405-46-1^[2]^[3]

- Molecular Formula: C₁₁H₂₄N₂ [2][3]
- Molecular Weight: 184.32 g/mol [2][3]

Synthetic Pathway

The synthesis of **1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine** can be efficiently achieved through a multi-step process starting from commercially available precursors. A common and effective strategy involves the initial synthesis of a piperidine core, followed by N-alkylation. One plausible route is the reductive amination of N-Boc-4-piperidone, followed by deprotection and subsequent reductive amination with isobutyraldehyde.[4]

A logical synthetic workflow is depicted below:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

3.1. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Intermediate)

This procedure involves the reductive amination of N-Boc-4-piperidone with methylamine, followed by the removal of the Boc protecting group.^[4]

- Materials: N-Boc-4-piperidone, methylamine (solution in THF), sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), dichloromethane (DCM), trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, sodium bicarbonate, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve N-Boc-4-piperidone in anhydrous DCM.
 - Add methylamine solution and stir at room temperature.
 - Slowly add sodium triacetoxyborohydride to the mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
 - Quench the reaction with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.^[1]
 - Dissolve the crude intermediate in DCM and add an excess of TFA or HCl in dioxane.
 - Stir at room temperature until deprotection is complete.
 - Concentrate the mixture under reduced pressure, then neutralize with a base to obtain the free amine product.^[1]

3.2. Synthesis of **1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine**

This final step involves the N-alkylation of the piperidine nitrogen via reductive amination.

- Materials: N-Methyl-1-(piperidin-4-yl)methanamine, isobutyraldehyde, sodium triacetoxyborohydride, DCM, sodium bicarbonate, anhydrous magnesium sulfate.

- Procedure:
 - Dissolve N-Methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM.
 - Add isobutyraldehyde and stir at room temperature.
 - Slowly add sodium triacetoxyborohydride and continue stirring until completion.
 - Work up the reaction as described in step 3.1.4.
 - The crude product can be purified by column chromatography on silica gel.

3.3. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm).[5]
- Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) source in positive ion mode. This will provide the mass-to-charge ratio (m/z) of the protonated molecule $[\text{M}+\text{H}]^+$. [5]
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or using an attenuated total reflectance (ATR) accessory.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine** based on its structure and data from analogous compounds.[6]

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.8 - 2.9	d	2H	Piperidine H-2, H-6 (equatorial)
~ 2.4	s	3H	N-CH ₃
~ 2.3 - 2.4	d	2H	N-CH ₂ (isobutyl)
~ 2.0 - 2.1	t	2H	Piperidine H-2, H-6 (axial)
~ 1.8 - 1.9	m	1H	CH (isobutyl)
~ 1.6 - 1.7	m	2H	Piperidine H-3, H-5 (equatorial)
~ 1.4 - 1.5	m	1H	Piperidine H-4
~ 1.2 - 1.3	m	2H	Piperidine H-3, H-5 (axial)
~ 0.8 - 0.9	d	6H	CH(CH ₃) ₂ (isobutyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~ 65 - 70	N-CH ₂ (isobutyl)
~ 55 - 60	Piperidine C-2, C-6
~ 50 - 55	CH ₂ -N (side chain)
~ 35 - 40	N-CH ₃
~ 35 - 40	Piperidine C-4
~ 30 - 35	Piperidine C-3, C-5
~ 25 - 30	CH (isobutyl)
~ 20 - 25	CH(CH ₃) ₂ (isobutyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

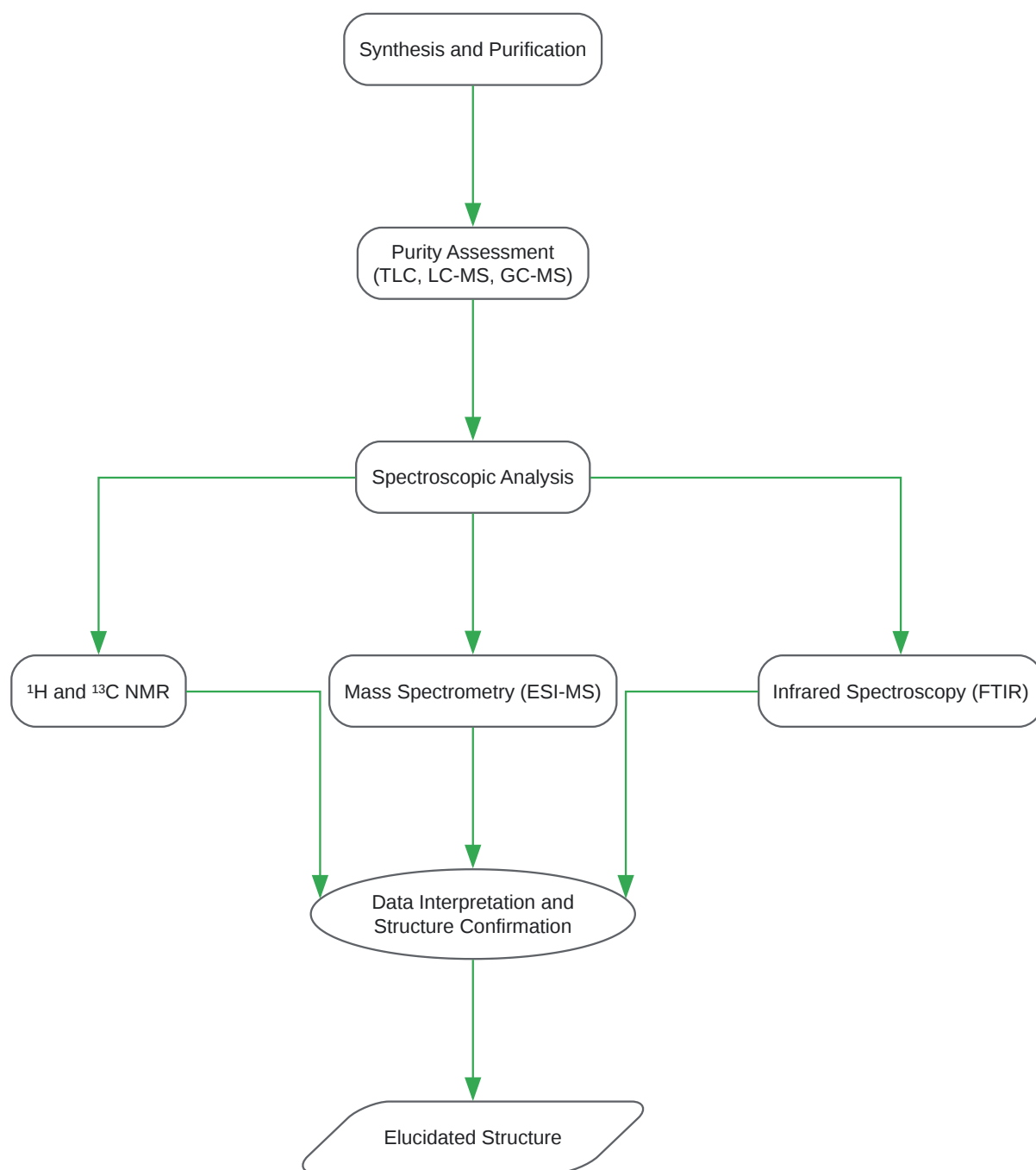
Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Weak	N-H stretch (secondary amine, if present as impurity)
2950 - 2800	Strong	C-H stretch (alkane)
~ 2780	Medium	C-H stretch (N-CH ₃)
1470 - 1450	Medium	C-H bend (methylene/methyl)
1380 - 1365	Medium	C-H bend (methyl)
1150 - 1050	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Assignment
185.2	[M+H] ⁺ (protonated molecular ion)
142.1	[M - C ₃ H ₇] ⁺ (loss of isopropyl group)
98.1	[M - C ₅ H ₁₁ N] ⁺ (fragmentation of the isobutylpiperidine ring)
44.1	[CH ₃ NHCH ₂] ⁺ (fragmentation at the side chain)

Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive structure elucidation of the synthesized compound.



[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 887405-46-1|1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 3. bio-fount.com [bio-fount.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289509#1-1-isobutylpiperidin-4-yl-n-methylmethanamine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com